

HPLC purification methods for 5'-O-DMT-ri containing sequences

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Compound of Interest

Compound Name: 5'-O-DMT-ri

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An essential method for obtaining high-purity ribonucleic acid (RNA) sequences required in research, diagnostics, and therapeutic development is the purification of synthetic oligonucleotides containing a 5'-O-dimethoxytrityl (DMT) group. The DMT-on strategy, which uses reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely adopted and effective technique. This approach leverages the hydrophobic nature of the acid-labile DMT group, which is retained on the 5'-terminus of the desired full-length oligonucleotide sequence. This hydrophobicity allows for a robust separation from shorter, "failure" sequences that lack the DMT group and are therefore more hydrophilic^{[1][2][3][4]}.

Ion-pair reversed-phase (IP-RP) chromatography is the most common modality for this purification^[5]. This technique involves an ion-pairing agent, such as triethylammonium acetate (TEAA), in the mobile phase. The positively charged triethylammonium ion interacts with the negatively charged phosphate backbone of the RNA, forming a neutral, hydrophobic complex that can be effectively retained and separated on a C18 or other polymeric reversed-phase column. The final step involves the acidic cleavage of the DMT group post-purification to yield the final, deprotected RNA sequence.

Key Principles of DMT-On Purification

The success of DMT-on purification hinges on the significant difference in hydrophobicity between the full-length product and failure sequences. During solid-phase synthesis, if a coupling step fails, the unreacted 5'-hydroxyl group is permanently capped (e.g., with acetic

anhydride). Consequently, only the successfully synthesized, full-length sequences possess the terminal 5'-DMT group.

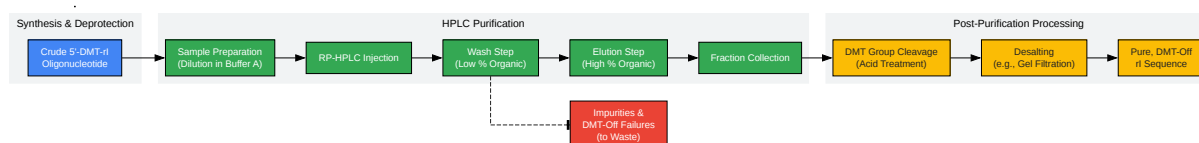
In a reversed-phase environment:

- **Loading:** The crude, deprotected oligonucleotide mixture is loaded onto the column in a mobile phase with low organic content. The hydrophobic DMT-on sequences bind strongly to the stationary phase.
- **Washing:** Hydrophilic impurities, salts, and the more polar, capped failure sequences (DMT-off) are washed from the column with a low-to-moderate concentration of organic solvent.
- **Elution:** A higher concentration of organic solvent (e.g., acetonitrile) is used to decrease the polarity of the mobile phase, disrupting the hydrophobic interactions and eluting the highly retained DMT-on product.

This method is highly effective for purifying oligonucleotides, including longer sequences of 40 to 150 nucleotides.

Experimental Workflow and Protocols

The overall workflow for DMT-on purification is a multi-step process that ensures the final product is of high purity and ready for downstream applications.



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Caption: General workflow for DMT-on purification of RNA sequences.

Protocol 1: Ion-Pair Reversed-Phase HPLC Purification

This protocol provides a general method for the purification of 5'-DMT-ri containing sequences. Optimization may be required based on sequence length and hydrophobicity.

1. Materials and Equipment:

- HPLC system with a gradient pump, UV detector, and fraction collector.
- Reversed-phase HPLC column (e.g., Agilent PLRP-S, DuPont AmberChrom™ XT, Hamilton PRP-C18).
- Mobile Phase A (Aqueous): 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B (Organic): Acetonitrile.
- Detritylation Solution: 3% Trichloroacetic acid (TCA) or 80% Acetic Acid.
- Quenching Buffer: e.g., Triethylamine (TEA).
- Desalting columns (e.g., Gel filtration).

2. Sample Preparation:

- Dissolve the crude, lyophilized DMT-on oligonucleotide in Mobile Phase A or water to a concentration of ~10-20 mg/mL.
- Ensure the sample is fully dissolved; sonication can be used if necessary.
- Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

3. Chromatographic Conditions:

- Injection Volume: 50 µL to 5 mL, depending on column size and loading capacity.
- Detection: Monitor at 260 nm for nucleic acids and 295 nm for the DMT group.

- Column Temperature: 50-65°C. Elevated temperatures can improve peak shape by reducing secondary structures.

A typical gradient and set of conditions are summarized in the table below.

Parameter	Condition	Purpose
Column	Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene)	Provides stability at high pH and temperature.
Mobile Phase A	0.1 M TEAA, pH 7.0	Ion-pairing agent for retaining the anionic RNA.
Mobile Phase B	Acetonitrile	Organic modifier for eluting the retained DMT-on product.
Flow Rate	1.0 mL/min (analytical) to 10.0+ mL/min (preparative)	Dependent on column diameter.
Temperature	60 °C	Reduces secondary structures, sharpens peaks.
Gradient	10-30% B over 5 min	Wash step to remove hydrophilic impurities.
30-60% B over 25 min	Elution step to separate DMT-on product from failures.	
60-100% B over 5 min	Column cleaning.	

4. Fraction Collection:

- Collect fractions corresponding to the main peak that absorbs at both 260 nm and 295 nm. This peak represents the DMT-on product. Failure sequences will elute earlier and will not have significant absorbance at 295 nm.

5. Post-Purification Processing:

- **DMT Cleavage:** Pool the collected fractions. Add an equal volume of 3% TCA or 80% acetic acid and incubate at room temperature for 30-60 minutes. The solution will turn orange/yellow as the DMT cation is released.
- **Neutralization:** Quench the acid by adding a base like triethylamine.
- **Desalting:** Remove salts and the cleaved DMT group using a gel filtration column or other desalting method.
- **Quantification & Analysis:** Determine the concentration of the final product by UV absorbance and verify purity using analytical HPLC or mass spectrometry.

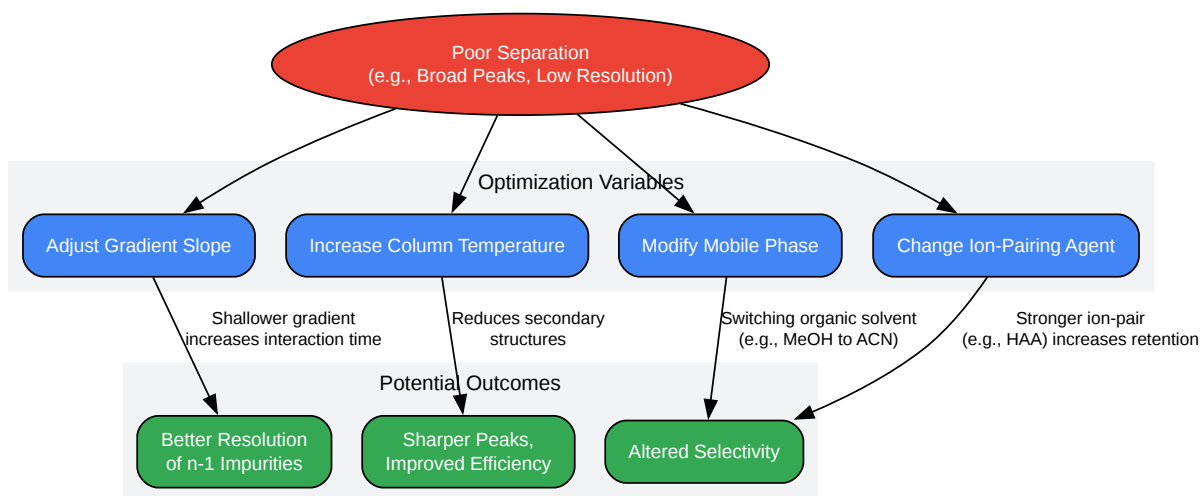
Quantitative Data Summary

The effectiveness of DMT-on purification is demonstrated by the significant increase in purity from the crude synthetic product.

Oligonucleotide	Crude Purity (%)	Final Purity (%)	Yield (%)	Reference
21-mer RNA	76.7	97.5	63.5	
20-mer ssDNA	~75.0	94.0	-	
20-mer ssDNA (on-column cleavage)	~55.0	>99.0	99.0	

Troubleshooting and Method Optimization

Optimizing separation is critical for achieving high purity. Common challenges include poor peak shape and low resolution between the target product and closely related impurities (e.g., n-1 sequences).



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Caption: Logic diagram for optimizing HPLC separation of oligonucleotides.

A summary of common issues and solutions is provided below.

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Peak Shape (Tailing)	- Secondary interactions with the stationary phase.- RNA aggregation.- Insufficient ion-pairing agent.	- Increase column temperature to 60-75°C.- Optimize the concentration of the ion-pairing agent (e.g., TEAA).- Ensure the sample is fully dissolved in the mobile phase before injection.
Low Recovery	- The oligonucleotide is too hydrophobic and irreversibly binds to the column.- Sample precipitation on the column.	- Ensure the sample is fully dissolved, using a stronger solvent like isopropanol for initial dissolution if necessary.- Use a shallower gradient to ensure the elution window is not missed.- Passivate the HPLC system to minimize adsorption to metallic surfaces.
Poor Resolution	- Gradient is too steep.- Inappropriate mobile phase or column chemistry.	- Decrease the gradient slope (e.g., from 2%/min to 1%/min of organic) to improve separation of closely eluting species.- Test different ion-pairing agents (e.g., hexylammonium acetate for increased retention) if MS-compatibility is not required.
High Backpressure	- Column frit is plugged.- Sample precipitation at the column head.	- Filter all samples and mobile phases before use.- If pressure builds up, back-flush the column according to the manufacturer's instructions.- Use a guard column to protect the analytical column.

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